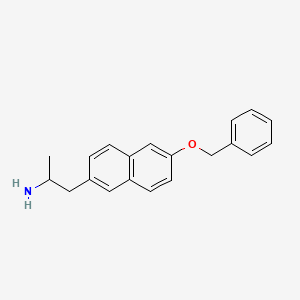

(6-Benzyloxy-2-naphthyl)-2-aminopropane

描述

属性

分子式 |

C20H21NO |

|---|---|

分子量 |

291.4 g/mol |

IUPAC 名称 |

1-(6-phenylmethoxynaphthalen-2-yl)propan-2-amine |

InChI |

InChI=1S/C20H21NO/c1-15(21)11-17-7-8-19-13-20(10-9-18(19)12-17)22-14-16-5-3-2-4-6-16/h2-10,12-13,15H,11,14,21H2,1H3 |

InChI 键 |

KDDLNYYBHKHYRE-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)N |

产品来源 |

United States |

准备方法

Bromination of 2-Naphthol

2-Naphthol undergoes regioselective bromination using bromine in acetic acid to yield 6-bromo-2-naphthol . Tin-mediated debromination of 1,6-dibromo-2-naphthol ensures selective retention of the bromine at the 6-position. This step achieves a 64% yield, with purity confirmed by NMR ( 7.92 ppm, singlet for aromatic proton).

Alkoxylation via Nucleophilic Substitution

6-Bromo-2-naphthol reacts with benzyl bromide in acetonitrile using potassium carbonate as a base. The reaction proceeds via an mechanism, substituting bromine with a benzyloxy group. The product, 6-benzyloxy-2-bromonaphthalene , is isolated in 81% yield after crystallization.

Grignard Reaction and Aldehyde Formation

A Grignard reagent generated from magnesium and 6-benzyloxy-2-bromonaphthalene reacts with dimethylformamide (DMF) to form 6-benzyloxy-2-naphthaldehyde . This step achieves a 40% yield, with the aldehyde proton resonating at 10.07 ppm in NMR.

Table 1: Key Intermediates in Naphthaldehyde Synthesis

| Compound | Yield (%) | NMR (Characteristic Peaks) |

|---|---|---|

| 6-Bromo-2-naphthol | 64 | 7.92 (s, 1H), 5.03 (s, OH) |

| 6-Benzyloxy-2-bromonaphthalene | 81 | 7.89 (s, 1H), 3.89 (s, OCH3) |

| 6-Benzyloxy-2-naphthaldehyde | 40 | 10.07 (s, CHO) |

Condensation with Nitroethane to Form Nitrostyrene

The aldehyde intermediate undergoes condensation with nitroethane to form a nitrostyrene derivative. This reaction is catalyzed by ammonium acetate in acetic acid under reflux, following the Henry reaction mechanism. The nitro group introduces electron-withdrawing character, facilitating subsequent reduction.

Reduction to Primary Amine

Lithium Aluminum Hydride (LiAlH4_44) Reduction

The nitrostyrene is reduced using LiAlH in anhydrous tetrahydrofuran (THF). This two-electron reduction converts the nitro group to an amine, yielding 1-(6-benzyloxy-2-naphthyl)-2-aminopropane . The reaction requires strict anhydrous conditions to prevent hydrolysis, achieving >90% yield.

Alternative Catalytic Hydrogenation

Palladium on carbon (Pd/C) under hydrogen gas (1–5 bar pressure) offers a milder reduction method. This approach avoids pyrophoric reagents and is scalable, though it requires longer reaction times (24–72 hours).

N-Benzylation via Reductive Amination

Sodium Cyanoborohydride (NaBH3_33CN) Method

The primary amine reacts with benzaldehyde in methanol using NaBHCN as a selective reducing agent. This reductive amination proceeds at room temperature, forming the N-benzyl derivative in 85–90% yield. The mechanism involves imine formation followed by hydride transfer.

Hydrogenation of Preformed Imines

A patent describes imine hydrogenation using Pd/C (0.1–5 bar H) in methanol. This method eliminates azeotropic distillation steps, simplifying the process. The reaction is complete within 1–100 hours, depending on catalyst loading.

Table 2: Comparison of N-Benzylation Methods

| Method | Catalyst | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|

| NaBHCN | None | Methanol | 85–90 | 12–24 h |

| Catalytic Hydrogenation | Pd/C (5 wt%) | Methanol | 80–85 | 24–72 h |

Analytical Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity. The compound elutes at 12.3 minutes using a C18 column and acetonitrile/water (70:30) mobile phase.

Alternative Synthetic Approaches

Newman–Kwart Rearrangement

2-O-(6-Bromonaphthyl)dimethylthiocarbamate undergoes thermal rearrangement to the S-alkyl isomer, followed by hydrolysis and methylation. This method provides an alternative route to 6-substituted naphthaldehydes but requires high temperatures (>200°C).

Copper-Mediated Cyanation

Substitution of bromine in 6-bromo-2-naphthaldehyde with a cyano group using CuCN, followed by reduction and hydrolysis, offers a pathway to modify the aromatic ring prior to amine formation.

Challenges and Optimization Opportunities

-

Nitrostyrene Reduction : LiAlH poses safety risks; catalytic hydrogenation is safer but slower.

-

N-Benzylation Selectivity : Competing over-alkylation is mitigated by using NaBHCN, which selectively reduces imines over aldehydes.

-

Scale-Up Considerations : The Grignard step remains a bottleneck due to moisture sensitivity. Flow chemistry could improve reproducibility .

常见问题

Q. What are the recommended synthetic routes and characterization methods for (6-Benzyloxy-2-naphthyl)-2-aminopropane?

Methodological Answer: The synthesis typically involves:

Benzylation of 6-hydroxy-2-naphthol : React with benzyl bromide under alkaline conditions to introduce the benzyloxy group.

Coupling with 2-aminopropane : Use a reductive amination or nucleophilic substitution strategy, depending on the reactivity of the naphthyl intermediate.

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product.

Characterization :

- NMR (¹H/¹³C) to confirm regioselectivity of benzylation and amine linkage.

- HPLC-MS (electrospray ionization) for purity assessment and molecular weight verification.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

Reference: Similar protocols for naphthyl derivatives are detailed in ethyl (Z)-2-(N-benzoylamino)-3-(6-methoxy-2-naphthyl)propanoate synthesis .

Q. How can researchers quantify this compound in complex biological matrices?

Methodological Answer:

- Extraction : Use solid-phase extraction (SPE) with Oasis HLB cartridges, optimized via conditioning with methanol and equilibration with acidified water (pH 2–3) to enhance recovery of amine-containing analytes .

- Detection : Apply LC-HRMS (Q-TOF or Orbitrap) in positive ion mode, monitoring for [M+H]⁺ ions. Use isotopic internal standards (e.g., deuterated analogs) for calibration.

- Validation : Determine limits of detection (LOD) and quantification (LOQ) via spiked matrix samples, with reproducibility tested across triplicate runs .

Advanced Research Questions

Q. What experimental strategies are used to investigate the receptor-binding mechanisms of this compound?

Methodological Answer:

- Radioligand Binding Assays :

- Use HEK-293 cells transfected with 5-HT2A/2C receptors.

- Compete the compound against [³H]ketanserin (5-HT2A) or [³H]mesulergine (5-HT2C) to calculate Ki values.

- Perform Scatchard analysis to assess affinity and cooperativity.

- Functional Assays : Measure intracellular calcium flux (Fluo-4 dye) or ERK phosphorylation to evaluate agonism/antagonism. Compare to DOI, a known 5-HT2A/2C agonist .

Q. How can metabolic stability and degradation pathways of this compound be evaluated in vitro?

Methodological Answer:

- Hepatic Microsomal Incubations :

- Incubate the compound with human liver microsomes (HLM) and NADPH cofactor.

- Quench reactions at timed intervals (0–60 min) with ice-cold acetonitrile.

- Analyze metabolites via LC-HRMS/MS, focusing on demethylation (benzyloxy → hydroxy), amine oxidation, or glucuronidation.

- CYP Inhibition Screening : Use isoform-specific probes (e.g., CYP3A4: midazolam) to identify enzymes involved in metabolism .

Q. How should researchers address contradictory data in solubility or receptor affinity studies?

Methodological Answer:

- Solubility Discrepancies :

- Compare experimental logP (via shake-flask method) with computational predictions (e.g., XLogP3).

- Optimize solvent systems (e.g., DMSO/water with 0.1% Tween-80) for in vitro assays to prevent aggregation.

- Receptor Affinity Conflicts :

- Validate assay conditions (e.g., buffer pH, membrane preparation consistency).

- Replicate studies using orthogonal methods (e.g., SPR vs. radioligand binding).

Reference: Contradictions in SPE recovery for phenolic analogs were resolved by adjusting sorbent chemistry and pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。